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In the relentless pursuit of smaller, faster, and more power-efficient semiconductor devices, the
choice of materials for interconnects and contacts becomes critically important. For deep sub-
micron technologies, where feature sizes are shrinking to nanometer scales, metal silicides
play a crucial role in reducing parasitic resistance and improving device performance. Among
the various candidates, Titanium Silicide (TiSi2) and Cobalt Silicide (CoSiz) have been
extensively studied and implemented. This guide provides an objective comparison of their
performance, supported by experimental data, to aid researchers, scientists, and drug
development professionals in making informed material choices.

Executive Summary

While both TiSi2 and CoSiz offer low resistivity, a key requirement for high-performance
integrated circuits, CoSiz has emerged as the preferred material for deep sub-micron
technologies. The primary reason for this shift lies in the superior scalability of CoSiz. TiSiz
suffers from a significant drawback related to its phase transformation, which becomes
increasingly problematic as linewidths shrink. In contrast, CoSi> maintains its low resistivity
even in very narrow lines, making it a more reliable choice for advanced technology nodes.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of TiSiz and CoSiz, based on
experimental data from various studies.
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Titanium Silicide Cobalt Silicide
Property . . Notes
(TiSi2) (CoSi2)
C49 Phase: 60-90 pQ- The low-resistivity
Resistivity cm C54 Phase: 13-20 14-20 pQ-cmi2] C54 phase is desired
nQ-cm[1][2] for TiSi-.
] C49 Phase: ~450- TiSiz requires a two-
Formation
650°C C54 Phase: ~700-800°C[2] step anneal for the
Temperature

>650°C[3]

low-resistivity phase.

Thermal Stability

Agglomerates above
900°C[1][3]

Stable up to
~950°C[2]

CoSiz generally
exhibits better thermal

stability.

Silicon Consumption

~2.27 nm Si per nm
Ti[2]

~3.64 nm Si per nm
Co[2]

CoSi2 consumes more
silicon during its

formation.

Contact Resistance

Can be low, but
dependent on phase

and interface quality.

Generally lower and

more reproducible for

CoSiz is preferred for
achieving low contact

resistance in scaled

small contacts.[5][6] )
[4] devices.

Poor due to linewidth-
dependent C49-C54

phase transformation.

[7]

Excellent, no This is the primary

Scalability significant linewidth advantage of CoSiz

dependency.[8] over TiSiz.

Detailed Comparison
Resistivity and Phase Transformation

The most significant challenge with TiSiz is its polymorphic nature. It initially forms in a
metastable, high-resistivity C49 phase (60-90 uQ-cm) at temperatures between 450°C and
650°C.[1][3] A subsequent higher temperature anneal (above 650°C) is required to transform it
into the desired low-resistivity C54 phase (13-20 pQ-cm).[3] This phase transformation is
nucleation-dependent, and for linewidths below 0.25 um, the nucleation of the C54 phase
becomes increasingly difficult, leading to incomplete transformation and high resistance.[7]
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Cobalt Silicide, on the other hand, forms a single low-resistivity phase (CoSiz) with a resistivity
of 14-20 uQ-cm.[2] The formation of CoSi2 does not exhibit a strong dependence on the
linewidth, making it a much more robust and scalable solution for deep sub-micron devices.[8]

Thermal Stability

Both silicides offer good thermal stability, which is crucial for withstanding subsequent high-
temperature processing steps in device fabrication. However, TiSiz films can agglomerate at
temperatures above 900°C, leading to an increase in sheet resistance.[1][3] CoSiz generally
shows better thermal stability, remaining stable up to approximately 950°C.[2]

Silicon Consumption

During the silicidation reaction, silicon from the substrate is consumed. CoSi2 consumes a
larger amount of silicon per unit thickness of metal compared to TiSiz (approximately 3.64 nm
of Si for every 1 nm of Co, versus 2.27 nm of Si for every 1 nm of Ti).[2] This can be a concern
for devices with very shallow junctions, as excessive silicon consumption can lead to junction
leakage.

Experimental Protocols

The following are generalized experimental protocols for the formation and characterization of
TiSiz and CoSiz thin films, based on common practices reported in the literature.

Silicide Formation (Salicide Process)

The self-aligned silicide (SALICIDE) process is a common technique used to form silicides on
the source, drain, and gate regions of a transistor simultaneously.

e Substrate Preparation: Start with a silicon wafer with patterned gate and source/drain
regions. A standard cleaning procedure (e.g., RCA clean) is performed to remove any
organic and metallic contaminants.

o Metal Deposition: A thin layer of either Titanium (for TiSiz) or Cobalt (for CoSi2) is deposited
over the entire wafer surface, typically using physical vapor deposition (PVD) techniques like
sputtering.[9] For TiSiz, a capping layer of TiN is often deposited in-situ to prevent oxidation
of the titanium during annealing.[10]
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 First Rapid Thermal Anneal (RTA):

o TiSiz: The wafer is annealed at a temperature of 600-700°C in a nitrogen (N2) ambient.
This step reacts the metal with the exposed silicon to form the high-resistivity C49 phase
of TiSi2. The metal over the oxide regions does not react.

o CoSiz: The first RTA is typically performed at a lower temperature, around 450-550°C, to
form CoSi.

» Selective Etching: The unreacted metal and the TiN capping layer (in the case of TiSiz) are
selectively removed using a wet chemical etch. The etchant is chosen to have high
selectivity, removing the metal without attacking the newly formed silicide, silicon, or oxide.

o Second Rapid Thermal Anneal (RTA):

o TiSiz: A second, higher temperature anneal (typically >750°C) is performed to convert the
C49 phase to the low-resistivity C54 phase.[11]

o CoSiz: The second RTA is performed at a higher temperature (around 700-800°C) to
convert CoSi into the final, low-resistivity CoSiz phase.[9]

Characterization Techniques

o Sheet Resistance Measurement: A four-point probe is commonly used to measure the sheet
resistance of the silicide films. This provides a direct measure of the electrical quality of the
film.

o Phase Ildentification: X-ray Diffraction (XRD) is the standard technique to identify the
crystalline phases of the silicide present after annealing.[12] This is particularly crucial for
TiSi2 to confirm the C49 to C54 phase transformation.

e Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron
Microscopy (TEM) are used to examine the surface morphology, thickness, and interface
quality of the silicide films.[13] TEM can also be used for phase identification through
electron diffraction.
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» Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and Secondary
lon Mass Spectrometry (SIMS) can be used to determine the elemental composition and

depth profile of the silicide films.[14]

Visualizing the Comparison and Processes

To better illustrate the key differences and formation processes, the following diagrams are

provided.
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Caption: Key property comparison of TiSi2 and CoSi-z.
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Caption: Generalized SALICIDE process flow for TiSi2 and CoSi-.

Conclusion

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b078298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

For deep sub-micron technologies, CoSiz offers a more robust and scalable solution compared
to TiSi2. The primary advantage of CoSi:z is the absence of the linewidth-dependent phase
transformation issue that plagues TiSiz, ensuring the formation of a low-resistivity film even in
the most advanced, scaled-down devices. While TiSi2 was a workhorse material in previous
technology generations, its limitations in scalability have led to its succession by CoSiz in
modern semiconductor manufacturing. Researchers and engineers working on the
development of next-generation electronic devices should consider the superior process
control and scalability of CoSiz for achieving optimal performance and yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [A Comparative Guide to TiSi2 and CoSiz for Deep Sub-
micron Technologies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-
technologies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-technologies
https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-technologies
https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-technologies
https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-technologies
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b078298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

